molecular formula C12H18BNO3 B1522285 3-Amino-4-hydroxyphenylboronic acid pinacol ester CAS No. 760990-10-1

3-Amino-4-hydroxyphenylboronic acid pinacol ester

Cat. No.: B1522285
CAS No.: 760990-10-1
M. Wt: 235.09 g/mol
InChI Key: RXHWPAXQYXTPJB-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxyphenylboronic acid pinacol ester is a boronic ester derivative characterized by an amino (-NH₂) and hydroxyl (-OH) substituent on the phenyl ring. Its molecular formula is C₁₂H₁₇BNO₃, with a molecular weight of 237.08 g/mol (estimated from analogous structures) . This compound is cataloged under ACM760990101, highlighting its utility in organic synthesis and pharmaceutical research . Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures for drug candidates, functional materials, and agrochemicals .

Properties

IUPAC Name

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHWPAXQYXTPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674181
Record name 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760990-10-1
Record name 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-hydroxyphenylboronic acid pinacol ester
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Amino-4-hydroxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols. This property is leveraged in the detection and quantification of sugars and other biomolecules containing diol groups. The compound interacts with enzymes such as glycosidases and proteins that have diol-containing substrates or cofactors. The nature of these interactions is typically reversible, allowing for dynamic binding and release, which is crucial for applications in biosensing and molecular recognition .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases involved in signal transduction pathways, leading to alterations in gene expression profiles. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites or cofactors. This interaction can lead to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation. Long-term studies have shown that this compound can have sustained effects on cellular function, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular stress or apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can affect the glycolytic pathway by interacting with enzymes such as hexokinase or phosphofructokinase, thereby altering the rate of glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its affinity for transporters and the presence of binding sites within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes. The precise localization of this compound determines its specific biochemical roles within the cell .

Biological Activity

3-Amino-4-hydroxyphenylboronic acid pinacol ester (3-AHPBP) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-AHPBP is characterized by the presence of an amino group (-NH₂), a hydroxyl group (-OH), and a pinacol boronate ester moiety. Its molecular formula is C12H18BNO3C_{12}H_{18}BNO_3, with a molecular weight of approximately 235.09 g/mol. The compound typically appears as a solid with a melting point range of 213-218 °C .

The biological activity of 3-AHPBP is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. Notably, it has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in multiple cellular processes such as growth, differentiation, and survival . The inhibition of PI3K can lead to the suppression of cancer cell proliferation and induction of apoptosis, making it a candidate for cancer therapy .

Biological Activities

Research indicates that 3-AHPBP exhibits several biological activities:

  • Anticancer Properties : Studies have shown that derivatives of boronic acids, including 3-AHPBP, can inhibit tumor growth by interfering with key signaling pathways involved in cancer progression .
  • Protein Binding : Interaction studies suggest that 3-AHPBP can bind to various proteins, which may alter their functional states and influence cellular signaling .
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, contributing to its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-AHPBP and its derivatives:

  • Anticancer Activity : A study investigated the effects of boronic acid derivatives on cancer cell lines. It was found that compounds similar to 3-AHPBP could significantly reduce cell viability in vitro, suggesting their potential as anticancer agents .
  • Mechanistic Insights : Research focused on the mechanism by which 3-AHPBP inhibits PI3K revealed that it alters the phosphorylation status of downstream targets involved in cell survival pathways, leading to enhanced apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-AHPBP, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Amino-phenylboronic acidLacks hydroxyl groupMore basic properties
4-Hydroxyphenylboronic acidLacks amino groupDifferent reactivity profile
3-Amino-4-methylphenylboronic acidContains methyl groupAltered sterics affecting reactivity
3-Hydroxy-4-amino phenylboronic acidHydroxyl and amino groups at different positionsDifferent binding characteristics

This table highlights how variations in functional groups influence the chemical reactivity and biological activity of these compounds.

Safety and Handling

While specific toxicity data on 3-AHPBP is limited, general safety precautions should be adhered to when handling organic compounds. It is classified as an irritant with potential risks for skin and eye contact . Recommended safety measures include wearing protective gear and ensuring proper ventilation.

Scientific Research Applications

Organic Synthesis

3-AHPBP serves as a significant building block in organic synthesis. Its functional groups enable the formation of complex molecules, which are crucial in the development of pharmaceuticals and bioactive compounds. The compound is particularly valuable for:

  • Cross-Coupling Reactions : 3-AHPBP can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids. This is essential for synthesizing various aromatic compounds used in drug discovery.
  • Library Generation : Researchers utilize 3-AHPBP to create libraries of compounds to explore their interactions with biological targets, facilitating the identification of potential drug candidates.

Medicinal Chemistry

In medicinal chemistry, 3-AHPBP has been studied for its biological activities and potential therapeutic applications:

  • Anticancer Agents : The compound has shown promise as a precursor for synthesizing anticancer agents. Its ability to form stable complexes with biological macromolecules enhances its efficacy against cancer cells.
  • Enzyme Inhibitors : Research indicates that 3-AHPBP can act as an inhibitor for certain enzymes, making it a candidate for the treatment of diseases where enzyme inhibition is beneficial.

Biological Applications

3-AHPBP's interactions with biological systems extend its utility beyond synthetic applications:

  • Bioconjugation : The compound can be used in bioconjugation strategies to attach drug molecules to targeting moieties or imaging agents, improving the specificity and efficacy of therapeutic agents.
  • Cell Biology : In cell biology, 3-AHPBP is employed in assays to study cellular processes and mechanisms, contributing to our understanding of various biological pathways .

Case Studies

Several studies highlight the applications of 3-AHPBP in research:

  • A study demonstrated the successful use of 3-AHPBP in synthesizing novel anticancer agents through a series of cross-coupling reactions, leading to compounds with enhanced potency against various cancer cell lines.
  • Another research effort focused on using 3-AHPBP as a building block in developing enzyme inhibitors that target specific pathways involved in metabolic disorders, showcasing its potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 3-amino-4-hydroxyphenylboronic acid pinacol ester with analogous compounds differing in substituents, highlighting structural and physicochemical distinctions:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility (Key Solvents) Biological Activity (If Reported)
This compound -NH₂, -OH at positions 3,4 C₁₂H₁₇BNO₃ 237.08 High in chloroform, moderate in ketones (inferred) Not directly reported; see reactivity below
4-Aminophenylboronic acid pinacol ester -NH₂ at position 4 C₁₂H₁₈BNO₂ 219.09 High in chloroform, low in hydrocarbons Used in Suzuki couplings for materials
3-Amino-4-methylphenylboronic acid pinacol ester hydrochloride -NH₂, -CH₃ at positions 3,4 C₁₃H₂₀BNO₂·HCl 269.58 Likely improved solubility due to -CH₃ No direct activity data
4-Amino-3-chlorophenylboronic acid pinacol ester -NH₂, -Cl at positions 4,3 C₁₂H₁₇BClNO₂ 253.53 Moderate in ethers, low in hydrocarbons Inhibitor studies (unreported for this ester)
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester -Cl, -OCH₂CH₃, -F at positions 3,4,5 C₁₄H₁₉BClFO₃ 300.56 High in polar aprotic solvents Used in radiopharmaceutical synthesis

Key Observations :

  • Solubility: Pinacol esters generally exhibit higher solubility in chloroform and ketones compared to their boronic acid counterparts .
  • Steric and Electronic Effects : Substituents like -Cl or -F (e.g., in ) increase electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions. The -OH group in the target compound may participate in hydrogen bonding, affecting catalytic efficiency .

Reactivity Insights :

  • The target compound’s amino and hydroxyl groups may necessitate protective group strategies during synthesis to prevent undesired side reactions .
  • Low Pd catalyst loading (e.g., 0.5–2 mol%) is sufficient for Suzuki reactions, as seen in analogous syntheses .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-4-hydroxyphenylboronic acid pinacol ester typically involves the formation of the boronic ester functionality on an aromatic ring bearing amino and hydroxy substituents. The key synthetic step is often a palladium-catalyzed borylation or Suzuki–Miyaura cross-coupling reaction using aryl halides and boron reagents such as bis(pinacolato)diboron or boronic acid pinacol esters.

Palladium-Catalyzed Suzuki–Miyaura Coupling Approach

A common and effective route to prepare this compound is through Suzuki–Miyaura coupling of an appropriately substituted aryl halide with pinacol boronate reagents under palladium catalysis.

  • Reaction Conditions :

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
    • Base: Potassium carbonate (K₂CO₃)
    • Solvent: Mixture of dioxane and water (4:1)
    • Temperature: 80°C
    • Reaction time: Approximately 8 hours
  • Example : Coupling of 4-hydroxyphenyl boronic acid pinacol ester with an aryl halide under Pd catalysis yields the target compound in moderate to good yields (~50%).

  • Mechanism : The palladium catalyst facilitates the transmetalation between the aryl halide and the boronate ester, forming the C–C bond and generating the boronic acid pinacol ester moiety on the aromatic ring.

Direct Borylation of Aryl Halides

Another method involves the direct borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:

  • Typical Conditions :

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
    • Base: Potassium acetate (KOAc) or potassium carbonate
    • Solvent: Ethanol, isopropanol, dioxane, or mixtures with water
    • Temperature: 25–110°C
    • Reaction time: 16 hours or more
  • Process :

    • The aryl halide (e.g., 1-Boc-4-halogenopyrazole analogues) reacts with B₂pin₂ in the presence of the palladium catalyst and base.
    • The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps to yield the boronic acid pinacol ester.
    • If protecting groups are used (e.g., Boc for amine), these can be removed by heating the crude product to 140–180°C to yield the free amino boronic acid pinacol ester.
  • Yields : This method provides high yields (up to 85%) and is suitable for scale-up due to its operational simplicity and ease of purification.

Multi-Step Synthesis via Functional Group Transformations

For compounds with sensitive substituents such as amino and hydroxy groups, a multi-step synthesis may be employed:

  • Step 1: Formation of Boronic Acid Intermediate

    • Preparation of a boronic acid intermediate by reaction of an aryl Grignard reagent with trialkyl borates (e.g., trimethyl borate).
    • Example: Synthesis of fluorobenzoic boric acid intermediates via Grignard reaction with trimethyl borate.
  • Step 2: Functional Group Modification

    • Nitration of the boronic acid intermediate to introduce nitro groups.
    • Reduction of nitro groups to amino groups via catalytic hydrogenation (Pd/C catalyst).
  • Step 3: Esterification

    • Conversion of boronic acid to boronic acid pinacol ester by reaction with pinacol under appropriate conditions.
  • Advantages : This route allows for precise introduction of amino and hydroxy groups and can be adapted for various substitution patterns.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Suzuki–Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, pinacol boronate 80°C, dioxane:H₂O (4:1), 8 h ~50 Moderate yields, widely used
Direct Borylation of Aryl Halides Pd(dppf)Cl₂ or Pd(PPh₃)₄, KOAc, B₂pin₂ 25–110°C, ethanol/isopropanol/dioxane, 16 h 80–85 High yield, scalable, requires Pd catalyst
Multi-step Grignard/Borylation Aryl Grignard reagent, trimethyl borate, Pd/C Various; includes nitration & reduction steps Variable Suitable for sensitive functional groups

Research Findings and Practical Considerations

  • Catalyst Choice : Pd(PPh₃)₄ and Pd(dppf)Cl₂ are the most commonly employed catalysts, with Pd(dppf)Cl₂ often providing higher stability and yields in borylation reactions.

  • Base and Solvent : Potassium carbonate and potassium acetate are effective bases; solvent mixtures of dioxane and water or alcohols improve solubility and reaction rates.

  • Temperature Control : Elevated temperatures (80–110°C) favor coupling efficiency but require careful control to avoid decomposition of sensitive groups.

  • Protection/Deprotection : Boc protection of amino groups during borylation is a useful strategy to prevent side reactions, with thermal deprotection yielding the free amino boronic acid ester.

  • Purification : Products are commonly purified by filtration, extraction, and recrystallization from solvents like petroleum ether or heptane, facilitating removal of palladium residues and by-products.

Q & A

Q. What synthetic methodologies are effective for preparing 3-amino-4-hydroxyphenylboronic acid pinacol ester?

A common approach involves protodeboronation or esterification of precursor boronic acids. For example, aminophenylboronic acid pinacol esters are synthesized by reacting arylboronic acids with pinacol under acidic conditions (e.g., HCl at 0°C and pH 6) to stabilize the boronate ester . Alternative routes include photoinduced decarboxylative borylation of carboxylic acid derivatives using diboron reagents under visible light, which avoids metal catalysts and offers high functional group tolerance .

Q. How can the purity and structural integrity of this compound be validated?

Use UV-vis spectroscopy (λmax ~290 nm for boronic esters) to monitor reaction progress and confirm conversion to phenolic products post-H2O2 exposure . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) (e.g., ¹¹B NMR for boron environments) are critical for purity assessment. For thermal stability, differential scanning calorimetry (DSC) can detect decomposition temperatures .

Q. What safety precautions are essential when handling this compound?

The compound may pose hazards such as skin irritation (H315) and respiratory sensitization (H335) . Use PPE (gloves, goggles) and work in a fume hood. Dispose via approved waste facilities per local regulations . Store at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How does the amino-hydroxy substitution pattern influence reactivity in H2O2 detection assays?

The electron-donating amino and hydroxyl groups alter the phenyl ring's electronic profile, potentially slowing reaction kinetics compared to electron-deficient analogs like 4-nitrophenylboronic esters. Monitor reaction rates via UV-vis at 405 nm (phenolic product absorption) under controlled pH (e.g., pH 7.27) and H2O2 concentrations. Compare kinetic constants (kobs) with structurally similar boronic esters to isolate substituent effects .

Q. Can this compound serve as a monomer for stimuli-responsive polymers?

Yes. Reversible addition-fragmentation chain transfer (RAFT) polymerization enables incorporation into block copolymers. For example, poly(4-pinacolatoborylstyrene) macro-CTAs can be chain-extended with hydrophilic monomers (e.g., N,N-dimethylacrylamide) to form micelles. Deprotection of the pinacol ester with mild acids yields water-soluble boronic acid polymers for glucose-responsive drug delivery .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings?

Optimize Pd catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K2CO3) to suppress protodeboronation. Use anhydrous solvents (THF, DMF) and inert atmospheres to prevent hydrolysis. For sterically hindered substrates, employ microwave-assisted heating to enhance coupling efficiency .

Data Contradiction and Optimization

Q. Discrepancies in reported reaction yields for boronic ester syntheses: How to resolve?

Variations often stem from substrate purity or moisture content . Pre-dry reagents (e.g., molecular sieves) and validate boronic acid precursor purity via melting point analysis (e.g., 237–242°C for 4-acetylphenylboronic acid) . For photoinduced methods, ensure uniform light intensity and wavelength (450–470 nm) to minimize batch-to-batch variability .

Q. Why do some studies report poor selectivity in diol-binding assays?

The ortho-amino and hydroxyl groups may sterically hinder diol binding. Test selectivity using competitive substrates (e.g., fructose vs. glucose) and modify the boronic ester with electron-withdrawing groups (e.g., fluorine) to enhance binding affinity .

Emerging Applications

Q. How can this compound be applied in bioorthogonal labeling?

Its boronic ester moiety enables diol-specific conjugation with glycoproteins or polysaccharides. For example, functionalize nanoparticles with this compound to target sialic acid residues on cell surfaces for imaging or drug delivery .

Q. Is it viable for radical-mediated C–B bond functionalization?

Yes. Under radical initiation (e.g., AIBN), the boronic ester can undergo protodeboronation or cross-coupling with alkyl halides. Optimize radical chain propagation by controlling temperature and initiator concentration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Amino-4-hydroxyphenylboronic acid pinacol ester
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3-Amino-4-hydroxyphenylboronic acid pinacol ester

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